![molecular formula C10H16ClN3OS B1437774 2-amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrochloride CAS No. 2245708-68-1](/img/structure/B1437774.png)

2-amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrochloride

Vue d'ensemble

Description

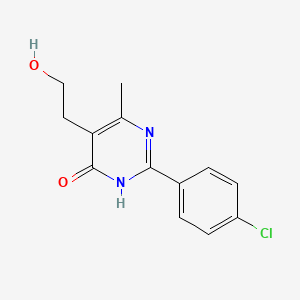

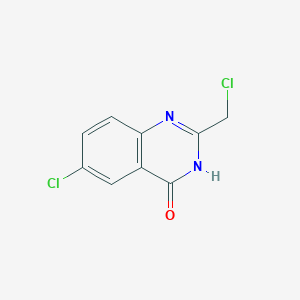

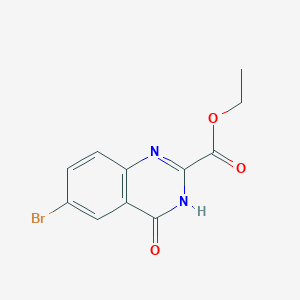

“2-amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrochloride” is a chemical compound with the molecular formula C10H15N3OS . It exists in both racemic and absolute stereochemistry .

Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazolone ring, which is a system containing a benzene ring fused to a thiazolone ring . The compound also contains amino and propylamino substituents .Physical And Chemical Properties Analysis

The molecular weight of “2-amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrochloride” is 225.31 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I have.Applications De Recherche Scientifique

Summary of Application

The compound “2-amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrochloride” is used to reduce human growth hormone (HGH) levels in blood . This application is particularly relevant for conditions associated with elevated HGH levels, such as adenoma of the hypophysis .

Methods of Application

The active ingredient can be administered in a dose of 0.1-1 (0.2-0.5) mg 1 to 6 (2 to 4) times a day . It can be administered orally, parenterally, rectally or transdermally, or in slow release form . For example, pills can be prepared as follows: 0.2 mg of the (-) enantiomer of the compound, 38.3 mg lactose and 10 mg maize starch are granulated with 10% aqueous gelatine (1mg) through a 1 mm sieve, dried and again rubbed through the sieve. The granulate is mixed with 0.5 mg magnesium stearate and pressed to form pill kernels .

Results or Outcomes

The compound is used to treat raised HGH levels associated with adenoma of the hypophysis, which is currently treated with somatostatin, minisomatostatin or bromocryptine . The compound has fewer side effects such as sickness and vomiting .

Chemical Field: Optical Resolution

Summary of Application

The compound “2-amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrochloride”, also known as pramipexole, is used in a process for resolving or enriching (R,S) pramipexole into optical isomers .

Methods of Application

A monovalent salt of pramipexole, e.g. pramipexole monohydrochloride, is used as a substrate . The monovalent salt is treated with an optically active acid, e.g. with L(+)-tartaric acid, to yield a diastereomeric mixed salt . The mixed salt is subjected to fractional crystallization to yield an optically enriched mixed salt . The mixed salt can be treated with base to liberate the desired isomer of pramipexole .

Results or Outcomes

The process allows for the enrichment of pramipexole into its optical isomers . This is particularly useful in the production of pharmaceuticals, where the activity of a drug can depend on its stereochemistry .

Propriétés

IUPAC Name |

2-amino-6-(propylamino)-5,6-dihydro-4H-1,3-benzothiazol-7-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS.ClH/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7;/h6,12H,2-5H2,1H3,(H2,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGPNGIZQVWNNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1=O)SC(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-3-[2-(methylthio)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B1437693.png)

![1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1437700.png)

![2-[(3,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1437702.png)

![N-(4-Hydroxy-6-methyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1437709.png)

![Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B1437712.png)